(S)-2-Cbz-aminobutane-1,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c14-7-6-11(8-15)13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEHYMIWBJBOPW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427447 | |

| Record name | (S)-2-Cbz-aminobutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118219-23-1 | |

| Record name | (S)-2-Cbz-aminobutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118219-23-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Cbz-aminobutane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (S)-2-Cbz-aminobutane-1,4-diol, a chiral building block relevant in biochemical engineering and pharmaceutical development.[1] The information is compiled to support research and development activities, offering key data, structural information, and generalized experimental protocols.

Core Chemical Properties

This compound, also known by its systematic name benzyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate, is a carbamate-protected amino diol.[2] The presence of the Cbz (carboxybenzyl) protecting group makes it a stable intermediate for the synthesis of more complex molecules. Its chirality and bifunctional nature (containing both hydroxyl and protected amine groups) make it a valuable synthon in organic chemistry.

Data Presentation: Physicochemical and Computational Properties

The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 118219-23-1 | [1][3] |

| Molecular Formula | C₁₂H₁₇NO₄ | [1][3] |

| Molecular Weight | 239.27 g/mol | [1][4] |

| Appearance | White to off-white powder | [1][3] |

| Boiling Point | 461.0 ± 45.0 °C at 760 mmHg | [1] |

| Flash Point | 232.6 ± 28.7 °C | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Purity | ≥99% (typical) | [3] |

Table 2: Computed and Structural Data

| Property | Value | Source |

| Exact Mass | 239.115753 u | [1] |

| Monoisotopic Mass | 239.11575802 u | [1] |

| XLogP3 | 0.61 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Topological Polar Surface Area | 78.8 Ų | [1] |

| Complexity | 217 | [1] |

| Defined Atom Stereocenter | 1 | [1] |

| InChI Key | UZEHYMIWBJBOPW-NSHDSACASA-N | [2] |

| SMILES | C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--CO | [2] |

Visualizations

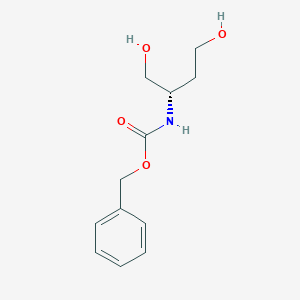

Chemical Structure

The two-dimensional structure of this compound highlights the chiral center and the arrangement of the functional groups.

Caption: 2D structure of this compound.

Generalized Synthesis Workflow

While a specific protocol for this exact molecule is not publicly detailed, a general synthetic route can be inferred from the synthesis of similar amino diols. A common strategy involves the stereoselective reduction of a protected amino ketone precursor.

Caption: Generalized workflow for amino diol synthesis.

Experimental Protocols

No specific, peer-reviewed synthesis protocol for this compound was found in the public domain. However, a representative procedure for a key transformation—the reduction of a carbonyl to a hydroxyl group to form a diol—can be adapted from established chemical literature. The following is a generalized protocol for the reduction of a ketone precursor using sodium borohydride (NaBH₄), a common and mild reducing agent.

Objective: To reduce a Cbz-protected amino ketone to the corresponding Cbz-protected amino diol.

Materials:

-

Cbz-protected amino ketone precursor

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH) as solvent

-

Ethyl acetate (EtOAc) for extraction

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: The Cbz-protected amino ketone precursor is dissolved in a suitable alcohol solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The amount of NaBH₄ typically ranges from 1.5 to 3 equivalents relative to the ketone.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize excess NaBH₄.

-

Workup and Extraction: The solvent is removed under reduced pressure. The resulting aqueous residue is extracted multiple times with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude diol is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety and Handling

Comprehensive safety data is crucial for handling this chemical. The following information is aggregated from various supplier safety data sheets.

Hazard Identification:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some sources may also list H302 (Harmful if swallowed).

-

Signal Word: Warning.

Precautionary Measures:

-

Prevention (P-Statements):

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

-

IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

It is recommended to store in a dry, dark, and ventilated place under an inert atmosphere at room temperature.[3]

-

-

Personal Protective Equipment (PPE):

First Aid:

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

-

Eye Contact: Rinse out with plenty of water. Remove contact lenses if possible.[7]

-

Inhalation: Move the victim to fresh air.[7]

-

Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[7] Do NOT induce vomiting.[8]

This document is intended for informational purposes for qualified individuals and should not be used as a substitute for a formal risk assessment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

References

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C12H17NO4) [pubchemlite.lcsb.uni.lu]

- 3. (S)-2-CBZ-AMINO-BUTANE-1,4-DIOL, CasNo.118219-23-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. This compound - CAS:118219-23-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. solutions.covestro.com [solutions.covestro.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-2-Cbz-aminobutane-1,4-diol (CAS: 118219-23-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Cbz-aminobutane-1,4-diol, with the CAS number 118219-23-1, is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its stereodefined structure, featuring a protected amine and two primary hydroxyl groups, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis from the chiral pool precursor L-aspartic acid, and its notable application as a key intermediate in the synthesis of antiviral compounds, including HIV protease inhibitors.

Chemical and Physical Properties

This compound, also known by its synonyms such as Benzyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate and (S)-(-)-2-(Cbz-amino)-1,4-butanediol, is typically a white to off-white or yellowish solid.[1] It is a derivative of (S)-2-aminobutane-1,4-diol where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is common in peptide synthesis and other organic transformations to prevent unwanted reactions of the amine functionality.[2]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 118219-23-1 | [3] |

| Molecular Formula | C₁₂H₁₇NO₄ | [3] |

| Molecular Weight | 239.27 g/mol | [3][4] |

| Appearance | White to off-white/yellow solid/powder | [1][3] |

| Purity | >97% or 99% (supplier dependent) | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Boiling Point | 461.0 ± 45.0 °C at 760 mmHg | [3] |

| Flash Point | 232.6 ± 28.7 °C | [3] |

| Storage Temperature | Room temperature, under inert atmosphere | [4] |

Safety Information: The compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be used when handling this chemical.

Experimental Protocols: Synthesis from L-Aspartic Acid

The most common and cost-effective route for the synthesis of this compound utilizes the readily available chiral pool starting material, L-aspartic acid.[5][6] The synthesis involves two key transformations: the protection of the amino group and the reduction of the carboxylic acid functionalities.

N-Protection of L-Aspartic Acid

The first step is the protection of the amino group of L-aspartic acid with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting L-aspartic acid with benzyl chloroformate under basic conditions.[7]

Detailed Protocol:

-

Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 45-55 °C).

-

While maintaining the pH of the solution between 9.2 and 12.0, slowly add benzyl chloroformate and an additional aqueous solution of sodium hydroxide concurrently to the reaction mixture.

-

Monitor the reaction for the consumption of L-aspartic acid.

-

Upon completion, acidify the reaction mixture to precipitate the N-benzyloxycarbonyl-L-aspartic acid.

-

Filter, wash, and dry the product. This method typically yields the desired product in high purity (>99%) and yield (>90%).[7]

Reduction of N-Cbz-L-Aspartic Acid Derivatives

The second step involves the reduction of the two carboxylic acid groups of the N-protected L-aspartic acid to the corresponding primary alcohols. To facilitate this, the carboxylic acids are often converted to their ester derivatives (e.g., dimethyl ester) prior to reduction. A powerful reducing agent such as lithium borohydride is effective for the reduction of esters to alcohols.[8][9][10][11]

Detailed Protocol:

-

Prepare the dimethyl ester of N-Cbz-L-aspartic acid using standard esterification methods (e.g., reaction with methanol in the presence of an acid catalyst).

-

Dissolve the N-Cbz-L-aspartic acid dimethyl ester in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath and slowly add a solution of lithium borohydride (LiBH₄) in THF. Lithium borohydride is a stronger reducing agent than sodium borohydride and is capable of reducing esters.[8][10]

-

Allow the reaction to proceed at a controlled temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully quench the reaction with a suitable reagent (e.g., by the slow addition of water or an acidic solution).

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography, to yield this compound.

Applications in Drug Development

Chiral building blocks like this compound are of significant interest to the pharmaceutical industry for the synthesis of enantiomerically pure drug candidates.[2][5][12] The defined stereochemistry at the C2 position is crucial for the biological activity of many drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Intermediate in the Synthesis of HIV Protease Inhibitors

One of the most significant applications of chiral diols derived from amino acids is in the synthesis of HIV protease inhibitors.[1][3][13][14][15] These drugs are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. The core structure of many HIV protease inhibitors contains a hydroxyethylamine or a similar isostere that mimics the transition state of the viral protease's natural substrate. The stereochemistry of the hydroxyl and amino groups in these isosteres is critical for effective binding to the enzyme's active site.

This compound serves as a precursor to the chiral core of these inhibitors. The two primary hydroxyl groups can be further manipulated to introduce other functionalities or to be incorporated into a larger molecular scaffold, while the protected amine can be deprotected at a later stage of the synthesis to reveal the free amine necessary for the final drug structure.

Signaling Pathways

As this compound is a synthetic intermediate, it is not directly involved in biological signaling pathways. However, the final drug products synthesized from it, such as HIV protease inhibitors, have a very specific mechanism of action.

HIV protease is a viral enzyme essential for the life cycle of the human immunodeficiency virus. It cleaves newly synthesized polyproteins into their functional protein components, which are necessary for the maturation of new, infectious virions. HIV protease inhibitors are designed to bind to the active site of this enzyme, preventing it from cleaving the polyproteins and thus halting the viral replication cycle.

Conclusion

This compound is a strategically important chiral building block in pharmaceutical research and development. Its synthesis from the inexpensive and readily available chiral precursor L-aspartic acid makes it an attractive starting material for the construction of complex, enantiomerically pure molecules. Its primary application lies in its potential as a key intermediate in the synthesis of high-value therapeutic agents, most notably HIV protease inhibitors. For researchers and scientists in the field of drug discovery, a thorough understanding of the synthesis and potential applications of this and similar chiral intermediates is essential for the development of the next generation of life-saving medicines.

References

- 1. Synthesis of novel, potent, diol-based HIV-1 protease inhibitors via intermolecular pinacol homocoupling of (2S)-2-benzyloxymethyl-4-phenylbutanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Synthesis of (-)-Bestatin from L-Aspartic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 8. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. acs.org [acs.org]

- 11. people.uniurb.it [people.uniurb.it]

- 12. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Design and synthesis of highly potent HIV-1 protease inhibitors and th" by Cuthbert D Martyr [docs.lib.purdue.edu]

- 14. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-2-Cbz-aminobutane-1,4-diol

This technical guide provides a comprehensive overview of (S)-2-Cbz-aminobutane-1,4-diol, a valuable chiral building block in synthetic organic chemistry and drug development. The document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its structure, synthesis, and physicochemical properties, along with its potential applications.

Core Structure and Properties

This compound, also known as benzyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate, is a chiral amino diol. The presence of a carboxybenzyl (Cbz) protecting group on the amine and two primary hydroxyl groups makes it a versatile intermediate for the synthesis of more complex chiral molecules.

Molecular Structure:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₄ | [1][2] |

| Molecular Weight | 239.27 g/mol | [1][2] |

| CAS Number | 118219-23-1 | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | Not specified in available literature | |

| Boiling Point | 461.0 ± 45.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in methanol, ethanol, and DMSO. | |

| Specific Optical Rotation | [α]D: Not specified in available literature. The (S)-configuration suggests it is optically active. |

Synthesis

A common and efficient method for the enantioselective synthesis of this compound involves the reduction of the corresponding Cbz-protected L-aspartic acid or its ester derivatives. L-aspartic acid provides the desired (S)-stereochemistry at the C-2 position.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from L-aspartic acid:

-

N-Protection: The amino group of L-aspartic acid is protected with a carboxybenzyl (Cbz) group using benzyl chloroformate under basic conditions.

-

Reduction: The two carboxylic acid functionalities of the resulting N-Cbz-L-aspartic acid are reduced to primary alcohols. This can be achieved using a strong reducing agent like lithium aluminum hydride (LAH) or borane (BH₃).

Figure 2: Synthetic pathway for this compound from L-aspartic acid.

Representative Experimental Protocol

The following is a general, representative protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.

Step 1: Synthesis of N-Cbz-L-aspartic acid

-

Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide at 0 °C.

-

To this solution, add benzyl chloroformate dropwise while maintaining the pH between 9 and 10 with the simultaneous addition of aqueous sodium hydroxide.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the N-Cbz-L-aspartic acid.

-

Filter, wash with cold water, and dry the product under vacuum.

Step 2: Synthesis of this compound

-

Suspend N-Cbz-L-aspartic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or a suspension of lithium aluminum hydride (LAH).

-

Allow the reaction mixture to warm to room temperature and then reflux until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, aqueous sodium hydroxide, and again water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic spectral features can be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.10 | s | 2H | Benzyl protons (C₆H₅CH₂ ) |

| ~5.5-6.0 | d | 1H | Amide proton (NH ) |

| ~3.8-4.0 | m | 1H | CH (NHCbz) |

| ~3.5-3.7 | m | 4H | CH₂ OH |

| ~1.6-1.8 | m | 2H | CH₂ CH₂OH |

| ~2.5-3.5 | br s | 2H | Hydroxyl protons (OH ) |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~156-158 | Carbonyl carbon (C=O) of Cbz group |

| ~136-137 | Quaternary aromatic carbon |

| ~127-129 | Aromatic carbons (CH) |

| ~66-68 | Benzyl carbon (C₆H₅C H₂) |

| ~60-65 | Methylene carbons adjacent to OH (C H₂OH) |

| ~50-55 | Methine carbon (C HNHCbz) |

| ~30-35 | Methylene carbon (C H₂CH₂OH) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 (broad) | O-H stretching (hydroxyls) |

| ~3300 | N-H stretching (amide) |

| 3030-3100 | Aromatic C-H stretching |

| 2850-2950 | Aliphatic C-H stretching |

| ~1690-1710 | C=O stretching (carbamate) |

| ~1520-1540 | N-H bending (amide II) |

| ~1240-1260 | C-O stretching (carbamate) |

| ~1050 | C-O stretching (alcohols) |

Mass Spectrometry (MS)

Predicted mass spectral data for this compound is available.

| Adduct | Predicted m/z |

| [M+H]⁺ | 240.12303 |

| [M+Na]⁺ | 262.10497 |

| [M-H]⁻ | 238.10847 |

| [M+NH₄]⁺ | 257.14957 |

| [M+K]⁺ | 278.07891 |

| [M+H-H₂O]⁺ | 222.11301 |

Applications in Research and Drug Development

This compound is a valuable chiral building block for the synthesis of various biologically active molecules and complex natural products. Its stereochemically defined center and the orthogonally protected functional groups allow for selective chemical transformations.

Role as a Chiral Intermediate

The primary application of this compound is as a chiral precursor. The Cbz group can be readily removed by hydrogenolysis to reveal the free amine, while the hydroxyl groups can be further functionalized or oxidized. This makes it an ideal starting material for the synthesis of:

-

Chiral ligands: For asymmetric catalysis.

-

Amino alcohol-containing natural products: Many natural products with important biological activities feature an amino alcohol moiety.

-

Pharmaceutical ingredients: As a fragment in the synthesis of active pharmaceutical ingredients (APIs).

Potential Experimental Workflow

A typical experimental workflow involving this compound as a starting material in a drug discovery context might involve the following steps:

Figure 3: A generalized experimental workflow for the use of this compound in drug discovery.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically useful chiral building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for the construction of complex chiral molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications for researchers and professionals in the field. Further investigation into its specific applications and the development of optimized synthetic protocols will continue to enhance its utility in the scientific community.

References

Synthesis of Chiral 1,4-Diols from Amino Acids: An In-depth Technical Guide

For correspondence: [AI Assistant Contact Information]

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of enantiomerically pure 1,4-diols from readily available chiral amino acids. Two primary, robust, and well-documented pathways are presented in detail: the conversion of amino acids via a γ-lactone intermediate and a route proceeding through a γ-amino alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the practical application of these methodologies.

Introduction

Chiral 1,4-diols are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of a wide array of pharmaceuticals, natural products, and chiral ligands. Their stereochemistry is often crucial for the biological activity and efficacy of the final target molecules. Amino acids represent an inexpensive and abundant source of chirality, making them ideal starting materials for the enantioselective synthesis of complex molecules. This guide elucidates two convergent and stereocontrolled strategies for the synthesis of chiral 1,4-diols, leveraging the inherent chirality of natural and unnatural amino acids.

The first pathway details the conversion of L-glutamic acid into a chiral γ-lactone, which is subsequently reduced to the desired 1,4-diol. This method is advantageous due to its straightforward nature and the commercial availability of the starting material. The second pathway explores the transformation of a generic amino acid into a γ-amino alcohol, which is then converted to the corresponding 1,4-diol. This latter route offers flexibility in the choice of the starting amino acid, allowing for the synthesis of a diverse range of substituted 1,4-diols.

This document provides detailed experimental procedures for each key transformation, a comprehensive summary of quantitative data in tabular format for easy comparison, and visual representations of the synthetic workflows and reaction pathways using Graphviz diagrams.

Synthetic Pathways

Pathway 1: Synthesis via a Chiral γ-Lactone Intermediate

This pathway is exemplified by the synthesis of (S)-pentane-1,4-diol from L-glutamic acid. The key steps involve the diazotization of glutamic acid to form a γ-lactone carboxylic acid, followed by a robust reduction of both the lactone and carboxylic acid moieties.

Pathway 2: Synthesis via a Chiral γ-Amino Alcohol Intermediate

This more general pathway allows for the synthesis of a wider variety of chiral 1,4-diols starting from different amino acids. The core of this strategy is the conversion of the amino acid to a protected γ-amino alcohol, followed by the stereospecific replacement of the amino group with a hydroxyl group.

Experimental Protocols

Pathway 1: From L-Glutamic Acid

Reaction: L-Glutamic Acid → (S)-(+)-γ-Butyrolactone-γ-carboxylic Acid

Reagents and Materials:

-

L-Glutamic Acid

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄), 2 N aqueous solution

-

Acetone

-

Distilled Water

-

6-L Erlenmeyer flask

-

Large magnetic stirring bar

-

Separatory funnels

-

Rotary evaporator

Procedure: [1]

-

In a 6-L Erlenmeyer flask equipped with a large magnetic stirring bar, suspend 294 g (2 mol) of L-glutamic acid in 2 L of distilled water.

-

Stir the suspension vigorously while simultaneously adding solutions of 168 g (2.4 mol) of sodium nitrite in 1.2 L of water and 1.2 L of 2 N aqueous sulfuric acid from two separate separatory funnels over a period of approximately 30 minutes. Maintain the reaction temperature between 30-35 °C.

-

After the addition is complete, continue stirring the solution at room temperature for an additional 15 hours.

-

Remove the water by heating below 50 °C under reduced pressure using a rotary evaporator.

-

Triturate the resulting pasty solid with 500 mL of boiling acetone. Filter the hot solution and set it aside to cool. Repeat this extraction procedure four more times.

-

Combine the acetone extracts and remove the solvent on a rotary evaporator to yield crude (+)-γ-butyrolactone-γ-carboxylic acid as a slightly yellow oil.

-

Purify the crude product by vacuum distillation.

Reaction: (S)-(+)-γ-Butyrolactone-γ-carboxylic Acid → (S)-Pentane-1,4-diol

Reagents and Materials:

-

(S)-(+)-γ-Butyrolactone-γ-carboxylic Acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

10% (v/v) Sulfuric Acid

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Ice-salt bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure: (This is a general procedure for LiAlH₄ reduction of lactones and carboxylic acids).[2][3]

-

Set up a dry, nitrogen-purged round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Suspend a stirred slurry of LiAlH₄ (a molar excess sufficient to reduce both the lactone and carboxylic acid functionalities) in anhydrous THF in the flask and cool the mixture in an ice-salt bath.

-

Dissolve the (S)-(+)-γ-butyrolactone-γ-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting crude diol by vacuum distillation.

Pathway 2: From a Generic Amino Acid

Reaction: N-Protected Amino Acid → N-Protected Amino Alcohol

Reagents and Materials:

-

N-Boc-L-amino acid

-

Sodium Borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Aqueous Potassium Hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

Procedure: [4]

-

In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend sodium borohydride in anhydrous THF.

-

Add the N-Boc-L-amino acid to the stirred suspension.

-

Cool the flask to 0 °C and add a solution of iodine in THF dropwise over 1.5 hours.

-

After the addition, bring the reaction to reflux for 18-20 hours.

-

Cool the mixture to room temperature and quench by the dropwise addition of methanol.

-

Concentrate the solution in vacuo and dissolve the residue in aqueous KOH. Stir for 6 hours at room temperature.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-protected amino alcohol.

Reaction: Chiral γ-Amino Alcohol → Chiral 1,4-Diol

Reagents and Materials:

-

Chiral γ-Amino Alcohol

-

Sodium Nitrite (NaNO₂)

-

Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

Beaker

-

Ice bath

Procedure: (This is a general procedure for the diazotization of primary amines).

-

Dissolve the chiral γ-amino alcohol in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄) in a beaker and cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the stirred amino alcohol solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Extract the reaction mixture with diethyl ether.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 1,4-diol by column chromatography or distillation.

Quantitative Data

Table 1: Synthesis of Chiral 1,4-Diols via the γ-Lactone Pathway

| Starting Material | Intermediate | Final Product | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | Enantiomeric Excess (ee) |

| L-Glutamic Acid | (S)-(+)-γ-Butyrolactone-γ-carboxylic Acid | (S)-Pentane-1,4-diol | 70[1] | ~80-90 (estimated) | ~56-63 | >99% |

Table 2: Synthesis of Chiral γ-Amino Alcohols as Precursors to 1,4-Diols

| Starting Amino Acid (N-Protected) | Reducing Agent | Product (N-Protected Amino Alcohol) | Yield (%) | Reference |

| (S)-tert-Leucine | NaBH₄/I₂ | (S)-tert-Leucinol | 79 | [4] |

| Z-L-Alanine | NaBH₄/Ethylchloroformate | Z-L-Alaninol | Good (unspecified) | [5] |

| L-Phenylalanine | Li/AlCl₃ | L-Phenylalaninol | 74.8-91.4 | [6] |

Conclusion

The synthesis of chiral 1,4-diols from amino acids provides a powerful and versatile approach to obtaining these valuable chiral building blocks. The two primary pathways detailed in this guide, via a γ-lactone or a γ-amino alcohol intermediate, offer reliable and scalable methods for their preparation. The γ-lactone route, particularly from L-glutamic acid, is a highly efficient and direct method. The γ-amino alcohol pathway provides greater flexibility in accessing a diverse range of substituted 1,4-diols. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field. Further optimization of reaction conditions and exploration of biocatalytic methods may lead to even more efficient and sustainable syntheses of these important chiral molecules.

References

An In-depth Technical Guide on the Physical Characteristics of Benzyl (1S)-3-hydroxy-1-(hydroxymethyl)propylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of Benzyl (1S)-3-hydroxy-1-(hydroxymethyl)propylcarbamate, a chiral carbamate derivative of significant interest in synthetic organic chemistry and drug discovery. Due to the limited availability of experimentally determined data for this specific compound, this guide combines computed properties with experimental data from closely related analogs to offer a thorough profile.

Chemical Identity and Structure

-

IUPAC Name: Benzyl N-[(1S)-1,3-dihydroxypropan-2-yl]carbamate

-

Synonyms: N-Cbz-(S)-2-amino-1,3-propanediol, Benzyl (S)-(-)-2-(benzyloxycarbonylamino)-3-hydroxy-1-propanol

-

Molecular Weight: 225.24 g/mol [1]

The molecular structure consists of a serine-derived core, specifically (S)-2-amino-1,3-propanediol, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group imparts stability and influences the compound's solubility and reactivity, making it a valuable intermediate in multi-step syntheses.

Tabulated Physical Characteristics

The following table summarizes the available quantitative data for Benzyl (1S)-3-hydroxy-1-(hydroxymethyl)propylcarbamate. Computed values are derived from chemoinformatic predictions, while experimental data for related compounds are provided for comparison.

| Property | Value | Data Type | Source |

| Molecular Weight | 225.24 g/mol | Computed | PubChem[1] |

| Melting Point | 66-69 °C | Experimental (Analog)¹ | ChemicalBook[3] |

| Boiling Point | Not available | - | - |

| XLogP3 | 0.1 | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | Computed | PubChem |

| Hydrogen Bond Acceptor Count | 4 | Computed | PubChem |

| Topological Polar Surface Area | 78.8 Ų | Computed | PubChem[1] |

| Appearance | White to off-white solid | Expected | General knowledge |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Experimental (Analog)¹ | ChemicalBook[3] |

¹Data for N-Boc-(S)-2-amino-3-benzyloxy-1-propanol (CAS 79069-15-1), a structurally similar compound.

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are generalized for organic compounds and are applicable to Benzyl (1S)-3-hydroxy-1-(hydroxymethyl)propylcarbamate.

3.1. Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing samples)

-

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A fresh sample is then heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.

-

The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2.[4][5][6][7]

-

3.2. Solubility Determination

Assessing the solubility of a compound in various solvents is essential for its application in reactions, formulations, and biological assays.

-

Materials:

-

Test tubes or small vials

-

A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO)

-

Vortex mixer

-

Water bath (optional, for temperature control)

-

-

Procedure:

-

Approximately 10 mg of the compound is weighed and placed into a test tube.

-

A small volume (e.g., 0.1 mL) of the selected solvent is added.

-

The mixture is agitated vigorously using a vortex mixer for at least 30 seconds.

-

The sample is visually inspected for the presence of undissolved solid against a dark background.

-

If the solid dissolves completely, the compound is classified as "very soluble" in that solvent at that concentration.

-

If the solid does not dissolve, the solvent is added in incremental volumes (e.g., up to 1 mL), with agitation after each addition, until the solid dissolves or the desired concentration is reached.

-

Solubility is qualitatively described (e.g., soluble, sparingly soluble, insoluble) based on the amount of solvent required to dissolve the sample. For quantitative analysis, the mass of the dissolved solute in a known volume of the saturated solution can be determined after filtration.[8]

-

Visualizations

4.1. Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a novel or synthesized chemical compound like Benzyl (1S)-3-hydroxy-1-(hydroxymethyl)propylcarbamate.

References

- 1. N-Cbz-2-amino-1,3-propanediol | C11H15NO4 | CID 10585281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. N-Boc-(S)-2-amino-3-benzyloxy-1-propanol | 79069-15-1 [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. pennwest.edu [pennwest.edu]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

(S)-2-Cbz-aminobutane-1,4-diol molecular weight and formula

An In-depth Technical Guide on (S)-2-Cbz-aminobutane-1,4-diol

This technical guide provides a summary of the key physicochemical properties of this compound. Due to the limited availability of detailed experimental protocols and biological pathway information in publicly accessible literature, this document focuses on the fundamental molecular characteristics and a proposed synthetic approach. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Information

This compound, also known as (S)-benzyl (1,4-dihydroxybutan-2-yl)carbamate, is a chiral building block commonly used in organic synthesis. The carboxybenzyl (Cbz) protecting group on the amine allows for selective reactions at other functional sites.

Physicochemical Data

A compilation of the molecular formula, weight, and other relevant physical and chemical properties are presented in the table below.

| Property | Value | Source |

| Molecular Formula | C12H17NO4 | [1][2] |

| Molecular Weight | 239.27 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 461.0 ± 45.0 °C at 760 mmHg | [1] |

| Flash Point | 232.6 ± 28.7 °C | [1] |

| CAS Number | 118219-23-1 | [1][2] |

Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general and plausible synthetic route can be proposed. This involves the protection of the amino group of the corresponding amino diol precursor, (S)-2-aminobutane-1,4-diol.

General Synthesis of this compound

A common method for the introduction of a Cbz protecting group is the reaction of an amine with benzyl chloroformate in the presence of a base. The following represents a generalized procedure:

-

(S)-2-aminobutane-1,4-diol is dissolved in a suitable solvent system, such as a mixture of water and a polar aprotic solvent (e.g., dioxane or THF).

-

The solution is cooled in an ice bath to 0-5 °C.

-

A base, such as sodium bicarbonate or sodium hydroxide, is added to the solution to act as a proton scavenger.

-

Benzyl chloroformate , dissolved in a suitable solvent, is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure This compound .

The following diagram illustrates the logical workflow of this proposed synthetic protocol.

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Extensive searches of scientific literature and databases did not yield any specific information regarding the involvement of this compound in cellular signaling pathways or its detailed biological activities. As a protected amino diol, it is primarily utilized as a chiral intermediate in the synthesis of more complex molecules, which may themselves have biological functions. Its role is therefore foundational in the construction of target compounds rather than as a biologically active agent in its own right in the contexts found. Further research would be required to elucidate any direct biological effects.

References

A Technical Guide to the Spectroscopic Profile of (S)-2-Cbz-aminobutane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Cbz-aminobutane-1,4-diol, also known as (S)-benzyl (1,4-dihydroxybutan-2-yl)carbamate, is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its vicinal amino alcohol moiety, protected with a carbobenzyloxy (Cbz) group, makes it a versatile intermediate for the synthesis of a variety of complex molecules, including enzyme inhibitors and chiral ligands. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound, a plausible synthetic protocol, and a generalized workflow for its characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.35 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |

| ~5.10 | s | 2H | -CH ₂-Ph | Methylene protons of the benzyl group. |

| ~4.90 | d | 1H | -NH - | Amide proton, coupling to the adjacent CH. |

| ~3.80 | m | 1H | CH -NH(Cbz) | Methine proton at the chiral center. |

| ~3.65 | m | 2H | -CH ₂-OH (C1) | Methylene protons adjacent to the primary alcohol at C1. |

| ~3.55 | t | 2H | -CH ₂-OH (C4) | Methylene protons adjacent to the primary alcohol at C4. |

| ~2.5-3.5 | br s | 2H | -OH | Alcohol protons, chemical shift can be variable. |

| ~1.70 | m | 2H | -CH ₂-CH₂OH | Methylene protons at C3. |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will influence the exact chemical shifts and coupling constants.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~156.5 | C =O (carbamate) | Carbonyl carbon of the Cbz protecting group. |

| ~136.8 | Ar-C (quat.) | Quaternary aromatic carbon of the benzyl group. |

| ~128.5 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~128.0 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~127.8 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~66.8 | -C H₂-Ph | Methylene carbon of the benzyl group. |

| ~64.0 | -C H₂-OH (C1) | Carbon of the primary alcohol at C1. |

| ~60.5 | -C H₂-OH (C4) | Carbon of the primary alcohol at C4. |

| ~53.0 | C H-NH(Cbz) | Chiral methine carbon. |

| ~35.0 | -C H₂-CH₂OH | Methylene carbon at C3. |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3400 | Strong, Broad | O-H Stretch | Alcohol |

| ~3300 | Medium, Broad | N-H Stretch | Amide |

| ~3050 | Medium | C-H Stretch | Aromatic |

| ~2950, ~2870 | Medium | C-H Stretch | Aliphatic |

| ~1690 | Strong | C=O Stretch | Carbamate |

| ~1530 | Medium | N-H Bend | Amide II |

| ~1250 | Strong | C-O Stretch | Carbamate/Alcohol |

| ~1050 | Strong | C-O Stretch | Alcohol |

| ~750, ~700 | Strong | C-H Bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 240.1230 |

| [M+Na]⁺ | 262.1049 |

| [M+K]⁺ | 278.0789 |

Note: The molecular formula of this compound is C₁₂H₁₇NO₄, with a monoisotopic mass of 239.1158 Da. The predicted m/z values are for the most common adducts in electrospray ionization (ESI) mass spectrometry.

Experimental Protocols

A plausible synthetic route to this compound starts from the commercially available and relatively inexpensive chiral precursor, L-aspartic acid.

Synthesis of this compound from L-Aspartic Acid

This synthesis involves two main steps: 1) Protection of the amino group and esterification of the carboxylic acids, and 2) Reduction of the ester groups to alcohols.

Step 1: N-Cbz protection and dimethyl ester formation

-

Suspend L-aspartic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

-

Cool the suspension in an ice bath and add sodium bicarbonate (2.5 equivalents).

-

Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture with 1M HCl to pH 2 and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-aspartic acid.

-

Dissolve the crude N-Cbz-L-aspartic acid in methanol and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction, neutralize with a weak base (e.g., sodium bicarbonate solution), and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the dimethyl ester.

Step 2: Reduction to this compound

-

Dissolve the N-Cbz-L-aspartic acid dimethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of a reducing agent, such as lithium borohydride (LiBH₄, 2.2 equivalents) or a combination of sodium borohydride and lithium chloride, in THF.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-18 hours.

-

Carefully quench the reaction by the slow addition of water, followed by 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualization of Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Methodological & Application

Application Notes and Protocols for (S)-2-Cbz-aminobutane-1,4-diol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(Benzyloxycarbonyl)aminobutane-1,4-diol, hereafter referred to as (S)-2-Cbz-aminobutane-1,4-diol, is a chiral building block with significant potential in asymmetric synthesis. Its structure, featuring a stereodefined secondary amine protected with a Cbz group and two primary hydroxyl groups, makes it a versatile precursor for the synthesis of chiral ligands and auxiliaries. While extensive literature on this specific molecule is limited, its structural motifs suggest its utility in diastereoselective reactions, offering a valuable tool for the stereocontrolled synthesis of complex molecules in pharmaceutical and materials science research. These application notes provide a comprehensive overview of the potential applications of this compound, complete with detailed experimental protocols and illustrative data.

Introduction

Chiral auxiliaries and ligands are fundamental components in the field of asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral product. The Cbz-protected amino diol scaffold of this compound offers a unique combination of a rigidifying protecting group and functional handles for derivatization. The Cbz group can influence the steric environment around the chiral center, while the diol functionality allows for the attachment of the molecule to substrates or its incorporation into larger ligand frameworks.

Potential Applications in Asymmetric Synthesis

Based on its structure, this compound can be envisioned to function in several key roles in asymmetric synthesis:

-

As a Chiral Auxiliary: The diol can be converted into a cyclic structure, such as an acetal or a silyl ether, and subsequently attached to a prochiral substrate. The inherent chirality of the auxiliary can then direct the stereochemical outcome of a reaction at the substrate.

-

As a Precursor to Chiral Ligands: The diol and the deprotected amine can serve as coordination sites for metal centers. Derivatization of the hydroxyl groups, for instance, by phosphinylation, can lead to the formation of bidentate or tridentate ligands for asymmetric catalysis.

-

As a Chiral Building Block: The molecule itself can be incorporated into the carbon skeleton of a target molecule, where its stereocenter can serve as a foundational element for the synthesis of complex natural products or pharmaceuticals.

Illustrative Application: Asymmetric Aldol Reaction using a Chiral Auxiliary Derived from this compound

This section details a hypothetical, yet plausible, application of this compound as a chiral auxiliary in a diastereoselective aldol reaction.

Experimental Workflow

The overall workflow for this application is depicted in the following diagram:

Data Presentation: Illustrative Results

The following table summarizes hypothetical quantitative data for the diastereoselective aldol reaction of the chiral acetal derived from this compound and cyclohexanone with various aldehydes.

| Entry | Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | 95:5 | 88 |

| 2 | 4-Nitrobenzaldehyde | 97:3 | 92 |

| 3 | Isobutyraldehyde | 92:8 | 85 |

| 4 | Cinnamaldehyde | 90:10 | 82 |

Note: The data presented in this table is illustrative and intended to demonstrate the potential efficacy of the chiral auxiliary. Actual experimental results may vary.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Chiral Acetal Auxiliary

This protocol describes the formation of the chiral acetal from this compound and a ketone.

Materials:

-

This compound

-

Cyclohexanone

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 eq), cyclohexanone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

-

Add sufficient toluene to dissolve the reactants and fill the Dean-Stark trap.

-

Heat the mixture to reflux and monitor the azeotropic removal of water.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure chiral acetal.

Protocol 2: Diastereoselective Aldol Reaction

This protocol details the diastereoselective aldol addition using the prepared chiral acetal.

Materials:

-

Chiral acetal from Protocol 1

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Aldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

In a separate flame-dried flask, dissolve the chiral acetal (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the LDA solution to the chiral acetal solution via cannula and stir for 1 hour at -78 °C to form the enolate.

-

Add the desired aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldol adduct by column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral aldol product.

Materials:

-

Aldol adduct from Protocol 2

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Tetrahydrofuran (THF)

-

Diethyl ether

Procedure:

-

Dissolve the purified aldol adduct in a mixture of THF and 1 M HCl.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the chiral aldol product and the recovered this compound auxiliary.

Signaling Pathway and Logical Relationships

The logical progression of the synthetic strategy is outlined below, from the starting materials to the final chiral product and recovered auxiliary.

Conclusion

This compound represents a promising and versatile chiral building block for asymmetric synthesis. Although specific applications are not yet widely documented, its structural features strongly suggest its potential as a precursor for effective chiral auxiliaries and ligands. The protocols and conceptual framework provided in these notes are intended to serve as a guide for researchers to explore the utility of this compound in the development of novel stereoselective transformations. Further investigation into the derivatization of this compound is warranted to fully unlock its potential in the synthesis of enantiomerically pure molecules for various applications in the pharmaceutical and chemical industries.

Application Notes and Protocols for the Derivatization of Hydroxyl Groups on (S)-2-Cbz-aminobutane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective derivatization of the primary and secondary hydroxyl groups of (S)-2-Cbz-aminobutane-1,4-diol, a valuable chiral building block in pharmaceutical synthesis. The ability to selectively functionalize one hydroxyl group over the other is crucial for the synthesis of complex chiral molecules and active pharmaceutical ingredients (APIs).

Introduction

This compound possesses a primary and a secondary hydroxyl group, which exhibit different steric and electronic properties. This difference in reactivity can be exploited to achieve selective derivatization under controlled reaction conditions. The carbobenzyloxy (Cbz) protecting group on the amine is stable under a variety of reaction conditions, allowing for the selective modification of the hydroxyl groups.[1] This document outlines protocols for selective silylation and acylation of the hydroxyl groups, key transformations in the preparation of chiral ligands and intermediates for drug development.[2][3]

Selective Derivatization Strategies

The selective derivatization of the primary hydroxyl group is generally favored due to its lower steric hindrance. However, through the use of specific catalysts and reaction conditions, it is also possible to achieve selectivity for the secondary hydroxyl group.[4]

Key derivatization reactions include:

-

Silylation: Protection of hydroxyl groups as silyl ethers is a common strategy due to the ease of introduction and removal of the silyl group. Reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl) are frequently used.

-

Acylation: Conversion of hydroxyl groups to esters through acylation is another fundamental transformation. Acylating agents like acid chlorides and anhydrides are commonly employed.

The choice of derivatizing agent, solvent, temperature, and catalyst all play a critical role in achieving the desired regioselectivity.

Data Presentation: Quantitative Comparison of Derivatization Methods

The following table summarizes quantitative data for representative derivatization reactions on substrates similar to this compound, highlighting the conditions that favor selectivity.

| Derivatization Type | Substrate Type | Reagent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Selectivity (Primary:Secondary) |

| Silylation | Symmetric 1,n-diol | TBDMSCl (1.0) | Imidazole (2.2) | DMF | RT | 12 | Mono-silylated | ~85 | High for primary |

| Silylation | cis-1,2-diol | TESCl (1.1) | DIPEA (1.5) | CH2Cl2 | -78 to RT | 2 | Mono-silylated | 80-95 | Catalyst dependent |

| Acylation | Symmetric diol | Acetyl chloride (1.0) | None (on SiO2) | Hexane | Reflux | 2 | Mono-acetylated | >95 | High for primary |

| Acylation | meso-1,2-diol | Benzoyl chloride (1.1) | DIPEA (1.5) | Toluene | 0 | 24 | Mono-benzoylated | 97 | Catalyst dependent |

Experimental Protocols

Protocol 1: Selective Silylation of the Primary Hydroxyl Group

This protocol describes the selective protection of the primary hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.05 eq) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired mono-silylated product.

Protocol 2: Selective Acylation of the Primary Hydroxyl Group

This protocol details the selective acylation of the primary hydroxyl group of this compound using acetyl chloride.

Materials:

-

This compound

-

Acetyl chloride

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add acetyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with 1 M HCl.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to obtain the mono-acetylated product.

Visualizations

Caption: Experimental workflow for selective derivatization.

Caption: Logical choices for derivatization strategies.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Cbz-aminobutane-1,4-diol: A Versatile Chiral Building Block for Novel Pharmaceuticals

Introduction

(S)-2-Cbz-aminobutane-1,4-diol is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of complex molecular architectures for the development of novel pharmaceuticals. Its stereochemically defined structure, featuring both a protected amine and two hydroxyl groups, makes it an ideal starting material for creating molecules with specific three-dimensional orientations, a critical factor for potent and selective drug action. This application note provides a comprehensive overview of the synthesis of this compound, its application in the synthesis of the HIV protease inhibitor Amprenavir, and detailed experimental protocols for these processes.

Synthesis of this compound

The synthesis of this compound typically starts from the readily available and inexpensive chiral pool starting material, L-aspartic acid. The synthetic strategy involves the protection of the amino group followed by the reduction of both carboxylic acid functionalities.

Workflow for the Synthesis of this compound from L-Aspartic Acid:

Application of (S)-2-Cbz-aminobutane-1,4-diol in Medicinal Chemistry: A Focus on Antiviral Drug Synthesis

(S)-2-Carbobenzyloxy-aminobutane-1,4-diol , a chiral building block, holds significant potential in medicinal chemistry, particularly in the stereoselective synthesis of complex pharmaceutical agents. Its defined stereochemistry and bifunctional nature, possessing both a protected amine and two hydroxyl groups, make it a valuable precursor for creating key chiral fragments embedded in various drug molecules. This application note details its utility in the synthesis of antiviral drugs, with a specific focus on HIV protease inhibitors like Amprenavir, and provides exemplary protocols for its application.

Introduction to Chiral Aminodiols in Drug Discovery

Chirality is a fundamental property in drug design, as the enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, such as (S)-2-Cbz-aminobutane-1,4-diol, is a cornerstone of modern asymmetric synthesis, ensuring the production of single-enantiomer drugs with improved efficacy and safety. Chiral 1,2-aminoalcohols and their derivatives are prevalent structural motifs in a wide array of pharmaceuticals, including antiviral, anticancer, and cardiovascular agents.

Application in the Synthesis of HIV Protease Inhibitors

This compound serves as a strategic precursor to key chiral intermediates in the synthesis of several FDA-approved HIV protease inhibitors. These drugs function by blocking the action of HIV protease, an enzyme crucial for the maturation of the virus, thereby preventing its replication.

A prime example of its application is in the synthesis of Amprenavir , a potent HIV protease inhibitor. The core of Amprenavir contains a chiral (1S,2R)-1-amino-2-hydroxy-3-phenylpropyl moiety. This compound can be readily converted into a key chiral epoxide or an equivalent chiral fragment that is central to forming this core structure.

Synthetic Strategy Overview

The general synthetic approach involves the conversion of the diol functionality of this compound into a more reactive intermediate, such as an epoxide or a cyclic sulfate. This intermediate then undergoes nucleophilic ring-opening with a suitable organometallic reagent or another nucleophile to introduce the necessary carbon framework and establish the correct stereochemistry required for the final drug molecule.

Data Presentation

The following table summarizes the key properties of this compound and its role as a building block.

| Property | Value | Reference |

| Chemical Name | (S)-2-(Benzyloxycarbonylamino)butane-1,4-diol | [1][2] |

| CAS Number | 118219-23-1 | [1][2] |

| Molecular Formula | C12H17NO4 | [1] |

| Molecular Weight | 239.27 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥97% | [2] |

| Application | Chiral building block for API synthesis | [3] |

| Target Drug Class | HIV Protease Inhibitors (e.g., Amprenavir) | [4][5] |

Experimental Protocols

The following are representative protocols for the conversion of this compound into a key intermediate for the synthesis of Amprenavir.

Protocol 1: Synthesis of (S)-1-(Benzyloxycarbonylamino)-3,4-epoxybutane

This protocol describes the conversion of the diol to a chiral epoxide, a versatile intermediate.

Materials:

-

This compound

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Potassium carbonate (K2CO3)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Monosulfonylation: Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere. Add triethylamine (1.2 eq) and stir for 10 minutes. Slowly add methanesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Epoxidation: Dissolve the crude mesylate in methanol. Add potassium carbonate (3.0 eq) and stir the suspension at room temperature for 12-16 hours.

-

Purification: Filter the reaction mixture and concentrate the filtrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (S)-1-(Benzyloxycarbonylamino)-3,4-epoxybutane.

Protocol 2: Synthesis of a Key Amino Alcohol Fragment for Amprenavir

This protocol outlines the ring-opening of the epoxide to generate a precursor to the core of Amprenavir.

Materials:

-

(S)-1-(Benzyloxycarbonylamino)-3,4-epoxybutane

-

Isobutylamine

-

Isopropanol

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-